molecular formula C9H7N3OS B1210977 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- CAS No. 447-00-7

1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-

Cat. No. B1210977
CAS RN: 447-00-7
M. Wt: 205.24 g/mol
InChI Key: WAQGGKJKDGJEEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- involves intricate chemical reactions. For instance, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, a derivative, is synthesized through the reaction of 3-amino-2-benzyl-6-hydrazino-1,2,4-triazin-5(2H)-one with carbon disulfide in a water/pyridine mixture or by reacting 6-amino-3(2H)mercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one with benzyl bromide (Hwang et al., 2006).

Molecular Structure Analysis

The molecular structure of these compounds showcases significant intricacies. For instance, the synthesized 6-amino derivative crystallizes in the monoclinic space group P2(1)/c, displaying extensive intermolecular N-H...N and N-H...O hydrogen bonding, which is further stabilized by pi-pi stacking interactions, illustrating the compound's complex molecular geometry (Hwang et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving 1,2,4-Triazin derivatives are diverse. For instance, 3-Mercapto-5,6-diphenyl-1,2,4-triazine reacts with Grignard reagents to yield various compounds, demonstrating the reactivity of the CN position and illustrating the compound's versatile chemical behavior (Mansour & Ibrahim, 1972).

Physical Properties Analysis

The physical properties, including solubility and crystallization behavior, of 1,2,4-Triazin derivatives are influenced by their molecular structure. The specific crystallization in the monoclinic space group and the resultant density and molecular packing are critical aspects of their physical characteristics, as seen in the detailed structural analysis (Hwang et al., 2006).

Scientific Research Applications

  • Anticancer Drug Design and Development

    • Field: Medicinal Chemistry
    • Application: Triazine derivatives, including 1,2,4-triazines, play an important role in anticancer drug design and development .
    • Method: The triazine core is used as a scaffold for the discovery of novel anticancer drugs . These derivatives target topoisomerases, tyrosine kinases, phosphoinositide 3-kinases, NADP±dependent isocitrate dehydrogenases, and cyclin-dependent kinases in diverse signaling pathways .
    • Results: Three s-triazine derivatives, including altretamine, gedatolisib, and enasidenib, have already been approved for refractory ovarian cancer, metastatic breast cancer, and leukemia therapy, respectively .
  • Antifungal, Antiviral, and Anti-inflammatory Applications

    • Field: Pharmacology
    • Application: Triazine and tetrazine molecules, including 1,2,4-triazines, have been identified as multifunctional, adaptable, switchable, remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
    • Method: The triazine and tetrazine moieties undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
    • Results: The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
  • Heterogeneous Catalysis and Energy-Related Functions

    • Field: Material Science
    • Application: Triazine and tetrazine moieties have been found to have great practical applications such as heterogeneous catalysis and energy-related functions .
    • Method: The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) .
    • Results: This leads to their use in various applications such as photocatalysis .
  • Antidepressant and Anti-Anxiety Drugs

    • Field: Neuropsychopharmacology
    • Application: Selective MAO inhibitors, which include triazine derivatives, are used as anti-depressant and anti-anxiety drugs .
    • Method: These drugs have been claimed to protect neuronal cells against apoptosis .
    • Results: MAO-B inhibitors have been found to be beneficial in the treatment of Parkinson’s disease and Alzheimer’s disease .
  • Antibacterial and Anti-Inflammatory

    • Field: Pharmacology
    • Application: s-Triazine derivatives have been found to have antibacterial and anti-inflammatory applications .
    • Method: The s-triazine scaffold provides the source for the design of biologically relevant molecules .
    • Results: s-Triazine derivatives have attracted attention due to their remarkable activity against a wide range of bacteria and inflammation .
  • Antitumor Activity
    • Field: Oncology
    • Application: s-Triazine derivatives have attracted attention due to their remarkable activity against a wide range of cancer cells .
    • Method: The s-triazine scaffold provides the source for the design of biologically relevant molecules with well-known applications .
    • Results: These derivatives have shown significant activity against different tumor cell lines, proving to be high potential therapeutic candidates .

Future Directions

The future directions for “1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-” could involve further exploration of its potential applications in medicine, given the reported biological activities of related compounds . More research could also be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.

properties

IUPAC Name

6-phenyl-3-sulfanylidene-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3OS/c13-8-7(11-12-9(14)10-8)6-4-2-1-3-5-6/h1-5H,(H2,10,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQGGKJKDGJEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936387
Record name 6-Phenyl-3-sulfanyl-1,2,4-triazin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-

CAS RN

447-00-7, 16075-92-6
Record name 3,4-Dihydro-6-phenyl-3-thioxo-1,2,4-triazin-5(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=447-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name as-Triazin-5-ol, 3-mercapto-6-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Phenyl-3-sulfanyl-1,2,4-triazin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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